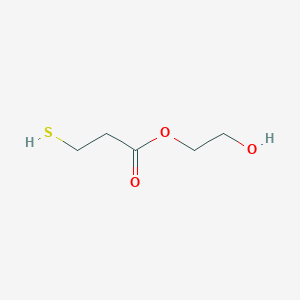

2-羟乙基 3-巯基丙酸酯

描述

2-Hydroxyethyl 3-mercaptopropionate is a chemical compound with the molecular formula C5H10O3S . It has a molecular weight of 150.1961 .

Synthesis Analysis

The synthesis of a similar compound, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), involves a direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) .

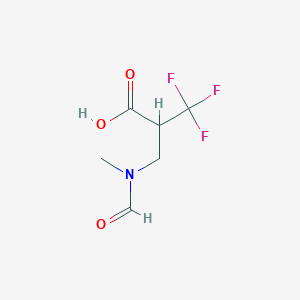

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl 3-mercaptopropionate consists of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

In a study, the thiol–ene click reaction between 1,4-butanediol diacrylate (BDDA) and trithiols (TMMP and THMP) was researched by adjusting different VTDP content . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

科学研究应用

紫外线固化技术

2-羟乙基 3-巯基丙酸酯在紫外线固化技术中得到应用。 它被加入到二烯和三硫醇的固化体系中 . 通过调整不同乙烯基末端超支化聚酯的含量,研究了 1,4-丁二醇二丙烯酸酯与三硫醇之间的紫外线引发硫醇-烯点击反应 . 这种应用有助于克服常见紫外线固化技术的缺点,例如对氧气抑制的敏感性 .

薄膜制备

该化合物在具有所需特性的薄膜制备中起着重要作用 . 随着乙烯基末端超支化聚酯含量的增加,固化薄膜的铅笔硬度和耐磨性先增加后降低 . 薄膜的柔性和附着力变化不大,其玻璃化转变温度随着乙烯基末端超支化聚酯含量的增加而略微升高 .

涂料

2-羟乙基 3-巯基丙酸酯用于涂料的生产 . 超支化聚合物在紫外线固化体系中的使用可以提高流动性,从而减少溶剂消耗 .

催化

该化合物也用于催化 . 超支化聚合物具有高官能度、低粘度、内部空腔和非缠结结构,在催化等许多领域找到了应用 .

共混物

2-羟乙基 3-巯基丙酸酯用于共混物的生产 . 超支化聚合物具有高官能度、低粘度、内部空腔和非缠结结构,在共混物等许多领域找到了应用 .

药物载体

该化合物用于药物载体的生产 . 超支化聚合物具有高官能度、低粘度、内部空腔和非缠结结构,在药物载体等许多领域找到了应用 .

安全和危害

属性

IUPAC Name |

2-hydroxyethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-2-3-8-5(7)1-4-9/h6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIOQYGNBFPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590418 | |

| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52978-23-1 | |

| Record name | 2-Hydroxyethyl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

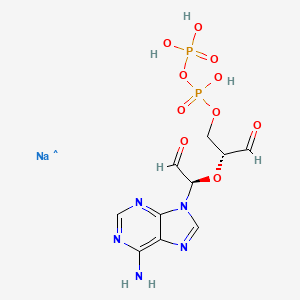

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)

![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)